molecular formula C7H7FO B1304798 3-Fluoro-4-methylphenol CAS No. 452-78-8

3-Fluoro-4-methylphenol

Cat. No.: B1304798
CAS No.: 452-78-8
M. Wt: 126.13 g/mol
InChI Key: GJOOCAXPERKNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylphenol is an organic compound with the molecular formula C7H7FO. It is a phenolic derivative characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring. This compound is known for its phenol-like odor and is typically found as a white to light yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylphenol can be synthesized through various methods. One common method involves the reaction of 3-fluoro-4-methylaniline with sulfuric acid and sodium nitrate. The reaction mixture is stirred at low temperatures and then gradually heated to complete the reaction. The product is then extracted and purified using column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced through the fluorination of 4-methylphenol using fluorinating agents such as hydrogen fluoride or sodium fluoride in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-methylphenol has diverse applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: It is utilized in studies involving enzyme inhibition and metabolic pathways.

    Medicine: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a potent inhibitor in certain biochemical reactions .

Comparison with Similar Compounds

  • 4-Fluoro-3-methylphenol
  • 2-Fluoro-4-methylphenol
  • 3-Fluoro-4-methylaniline

Comparison: 3-Fluoro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-Fluoro-3-methylphenol, it has a different reactivity profile due to the position of the fluorine and methyl groups. Similarly, 2-Fluoro-4-methylphenol and 3-Fluoro-4-methylaniline have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOOCAXPERKNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379128
Record name 3-Fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-78-8
Record name 3-Fluoro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −70° C. solution of 3-fluoro-4-methyl anisole (1.62 g; 11.6 mmol) in CH2Cl2 (10 mL) was added dropwise BBr3 (10 mL; 12 mmol). The reaction mixture was stirred at −70° C. for 10 min, then allowed to warm to 0° C. and stirred at 0° C. for 2 h. The reaction was allowed to warm to RT and concentrated in vacuo and the residue was partitioned between H2O and EtOAc. The organic phase was washed with H2O, dried (Na2SO4) and concentrated in vacuo to give 3-fluoro-4-methyl phenol (1.1 g; 75%) as an oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-methylphenol
Reactant of Route 2
3-Fluoro-4-methylphenol
Reactant of Route 3
3-Fluoro-4-methylphenol
Reactant of Route 4
3-Fluoro-4-methylphenol
Reactant of Route 5
3-Fluoro-4-methylphenol
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.